molecular formula C5H12N2O2 B1677492 L-ornithine CAS No. 70-26-8

L-ornithine

Cat. No.: B1677492
CAS No.: 70-26-8
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-BYPYZUCNSA-N
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Description

L-Ornithine is a non-proteinogenic amino acid central to the urea cycle, where it facilitates ammonia detoxification by converting it into urea . It serves as a precursor for critical metabolites like citrulline and arginine, which are essential for nitric oxide synthesis and polyamine production . Clinically, this compound is used to manage hepatic encephalopathy by reducing serum ammonia levels and has demonstrated stress-reducing and sleep-enhancing effects in human trials . Structurally, it resembles L-lysine but differs by having one fewer methylene group in its side chain, which influences its metabolic roles and receptor interactions .

Preparation Methods

Chemical Synthesis of L-Ornithine

Arginine Hydrolysis via Acid-Catalyzed Degradation

The hydrolysis of L-arginine to this compound is a cornerstone of chemical synthesis. Patent CN1590367A details a method using L-arginine dissolved in water with phase-transfer catalysts (3–5% crown ether) and calcium hydroxide (8–12% w/v). The mixture is heated to 95–100°C, followed by choline addition (1.5–2.5%) to promote guanidine group cleavage. Post-reaction cooling and pH adjustment to 1.7–2.0 with sulfuric acid precipitate calcium sulfate, which is filtered out. Subsequent vacuum concentration and barium hydroxide treatment remove sulfate impurities, yielding this compound hydrochloride with 82% yield and 99.3% purity.

Key Parameters:

Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 95–100°C Higher temperatures reduce side reactions
Crown Ether Concentration 3–5% Enhances phase transfer efficiency
Choline Additive 1.5–2.5% Accelerates guanidine cleavage

Alternative Chemical Routes

Early methods described in J. Am. Chem. Soc. (1955) utilized barium hydroxide for arginine degradation but faced purity challenges due to Dthis compound contamination. Modern protocols address this via recrystallization with ethanol-water mixtures, achieving specific rotations of [α]D²⁰ +24.5°.

Enzymatic Preparation Using L-Arginase

Selective Conversion of DL-Arginine

US5591613A discloses an enzymatic method where L-arginase selectively hydrolyzes L-arginine from racemic DL-arginine, yielding D-arginine and this compound salts. The reaction occurs in aqueous media at pH 7.0–9.0, with bovine liver-derived L-arginase showing >99% selectivity for the L-enantiomer. Post-reaction acidification precipitates this compound hydrochloride, while D-arginine remains in solution for isolation.

Advantages Over Chemical Synthesis:

  • Enantiomeric purity: <1% D-ornithine contamination.
  • Mild conditions: Avoids high-temperature degradation.

Microbial Fermentation via Metabolic Engineering

Corynebacterium glutamicum Strain Optimization

Recent studies highlight C. glutamicum as the predominant microbial platform for this compound production. The biosynthetic pathway (Figure 1) involves:

  • Glutamate Dehydrogenase (Gdh): Converts α-oxoglutarate to glutamate.
  • N-Acetylglutamate Synthase (ArgA): Initiates urea cycle entry.
  • Ornithine Acetyltransferase (ArgJ): Recycles acetyl groups, reducing cofactor demand.

Genetic Modifications for Yield Enhancement

  • Precursor Supply: Overexpression of gdh and pyc (pyruvate carboxylase) increases α-oxoglutarate flux, boosting this compound titers to 16 g/L.
  • Byproduct Reduction: Deletion of argR (arginine repressor) and proB (proline synthase) eliminates competitive pathways.
  • Cofactor Engineering: Strengthening the pentose phosphate pathway via pgi deletion elevates NADPH availability, critical for N-acetylglutamyl-phosphate reductase (ArgC).

Table 1: Metabolic Engineering Strategies and Outcomes

Strategy Target Gene Effect on Titer (g/L) Reference
argR Deletion argR +22% (7.97 → 9.8)
NCgl1221 Inactivation NCgl1221 +22.7% (7.97 → 9.8)
odhA RBS Optimization odhA +17% (13.7 → 16)

Fermentation Process Optimization

Fed-batch fermentation with glucose-limited feeding achieves 35 g/L this compound in 72 hours. Critical parameters include:

  • pH Control: Maintained at 7.0–7.2 to stabilize enzyme activity.
  • Oxygen Transfer Rate: >150 mmol/L/h to prevent acetate accumulation.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Method Yield Purity Cost Scalability
Chemical Synthesis 75–82% 99.3% High Industrial
Enzymatic Conversion 60–70% >99% ee Moderate Pilot-scale
Microbial Fermentation 16–35 g/L 98–99% Low Commercial

Scientific Research Applications

Physiological Role and Mechanism of Action

L-ornithine is primarily involved in the urea cycle, which detoxifies ammonia in the liver. It is also implicated in several metabolic pathways, influencing energy metabolism and stress response. The compound's ability to modulate cortisol levels suggests its potential in stress management and fatigue reduction.

Table 1: Physiological Functions of this compound

FunctionDescription
Urea CycleConverts ammonia to urea, aiding detoxification.
Energy MetabolismEnhances lipid metabolism and promotes ammonia excretion.
Stress ResponseModulates cortisol levels, potentially reducing stress and improving mood.

Stress and Fatigue Management

Recent studies have demonstrated that this compound supplementation can significantly reduce perceived stress and fatigue. A randomized controlled trial involving 52 participants indicated that those receiving 400 mg/day of this compound experienced lower cortisol levels and improved sleep quality compared to a placebo group .

Case Study: Effects on Mental Stress

  • Participants: 33 in this compound group, 32 in placebo.
  • Results: Significant reduction in cortisol levels (mean difference: 0.2 nmol/L) and improved self-reported mood scores .

Hepatic Encephalopathy Treatment

This compound L-aspartate (LOLA), a derivative of this compound, has shown efficacy as an adjunct therapy for hepatic encephalopathy. A double-blind controlled trial revealed that LOLA improved neurological function and reduced the severity of hepatic encephalopathy symptoms in patients .

Table 2: Efficacy of this compound L-Aspartate in Hepatic Encephalopathy

ParameterLOLA Group (n=30)Control Group (n=30)p-value
Glasgow Coma Scale Score12.5 ± 3.29.3 ± 4.1<0.01
HE Grade Reduction (%)90% improvement--

Nutritional Supplementation

This compound is utilized as a dietary supplement for enhancing athletic performance and recovery from exercise-induced fatigue. A study indicated that participants who supplemented with this compound reported significantly less fatigue after intense physical activity compared to those on a placebo .

Case Study: Athletic Performance

  • Participants: 17 healthy volunteers.
  • Results: Reduced subjective fatigue ratings (p < 0.01) and improved physical performance metrics among females .

Biosynthesis and Production Advances

Recent advances in biotechnology have focused on enhancing the biosynthesis of this compound using microbial fermentation techniques. For instance, genetically engineered strains of Corynebacterium glutamicum have been developed to increase this compound yield through metabolic pathway modifications .

Table 3: Advances in this compound Production via Biotechnology

StrainYield (g/L)Modification Technique
C. glutamicum SJC80398.78Native strain
C. glutamicum SJC839913.16Double gene deletion
C. glutamicum ΔAPER>15Heterologous expression of NADP-dependent enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-2-Succinyl-Ornithine

  • Structural Similarity : A derivative of this compound with a succinyl group attached to the δ-amine.
  • Functional Differences: Exhibits significantly higher binding affinity (−12.8 kcal/mol) to Pseudomonas aeruginosa this compound-N5-monooxygenase (PvdA) compared to this compound (−7.7 kcal/mol) . This enhanced binding is attributed to interactions with key residues like ARG357 and SER415 in PvdA’s active site .
  • Applications: Potential as a substrate analogue inhibitor for P. aeruginosa infections due to its superior inhibitory properties .

L-Lysine

  • Structural Similarity : Shares a homologous backbone with this compound but has an additional methylene group in its side chain .
  • Functional Differences: Enzyme Specificity: In Xenopus laevis, xlAZIN2 enzyme shows higher catalytic efficiency (Vm/Km) for L-lysine (1.45 ± 0.10) compared to this compound (0.06 ± 0.01), while xlODC1 favors this compound (0.17 ± 0.01 vs. 0.04 ± 0.01 for L-lysine) . Metabolic Pathways: this compound participates in urea cycle and polyamine synthesis, whereas L-lysine is primarily involved in protein synthesis and carnitine production.

L-Citrulline

  • Structural Relationship : Direct metabolite of this compound in the urea cycle, formed via carbamoylation of this compound’s δ-amine group .
  • Functional Synergy : Both compounds reduce ammonia levels, but L-citrulline is more bioavailable and serves as a precursor for arginine, enhancing nitric oxide production .

Functional and Kinetic Comparisons

Enzyme Substrate Efficiency

Compound Enzyme Km (mM) Vm/Km Reference
This compound xlODC1 0.17 ± 0.01 0.17 ± 0.01
L-Lysine xlAZIN2 0.06 ± 0.01 1.45 ± 0.10
  • Key Insight : xlODC1’s preference for this compound underscores its role in polyamine biosynthesis, while xlAZIN2’s efficiency with L-lysine suggests divergent metabolic regulation .

Binding Affinities to PvdA

Compound Binding Energy (kcal/mol) Reference
This compound −7.7
N-2-Succinythis compound −12.8
Trypanothione −11.7
  • Implications : Structural modifications (e.g., succinylation) drastically enhance binding, highlighting opportunities for drug design targeting bacterial enzymes .

Hepatic Encephalopathy

  • This compound L-Aspartate (LOLA) : Reduces serum ammonia by 20–30% in cirrhotic patients, improving mental state and survival rates .
  • Comparison with Probiotics/Disaccharides : LOLA shows superior efficacy in ammonia reduction compared to lactulose, with fewer gastrointestinal side effects .

Stress and Sleep Modulation

  • Mechanism : this compound lowers cortisol/DHEA-S ratios and enhances GABAergic signaling, reducing stress and improving sleep quality .
  • Contrast with L-Arginine : While both modulate nitric oxide, this compound uniquely influences hypothalamic-pituitary-adrenal (HPA) axis activity .

Microbial Chemotaxis

  • Pseudomonas aeruginosa: Attracted to this compound via PctA/PctB receptors, a trait absent in L-lysine or L-arginine .

Metabolic Engineering Insights

  • Corynebacterium glutamicum : Overexpression of rocG (NAD-dependent glutamate dehydrogenase) increases NADPH availability, boosting this compound production to 14.84 g/L .
  • Rate-Limiting Steps : Downstream enzymes (e.g., ArgCJBD) limit production more than glutamate availability .

Biological Activity

L-ornithine is a non-proteinogenic amino acid that plays a crucial role in various biological processes, particularly in the urea cycle, which is vital for nitrogen metabolism. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and implications for health, supported by diverse research findings.

Overview of this compound

This compound is synthesized from arginine through the action of arginase and is involved in the conversion of ammonia to urea. It is also a precursor for polyamines, which are essential for cell growth and differentiation. The compound has garnered attention for its potential therapeutic applications in liver disease, muscle wasting, and stress management.

This compound exerts its biological effects primarily through the following mechanisms:

  • Urea Cycle Enhancement : this compound stimulates carbamoyl phosphate synthetase I, facilitating ammonia detoxification and urea synthesis in the liver .
  • Growth Hormone Release : Ingestion of this compound has been shown to significantly elevate serum growth hormone levels, particularly after physical exertion .
  • Cortisol Regulation : this compound may help modulate stress responses by suppressing cortisol secretion without affecting overall stress hormone levels .

1. Liver Health

This compound has been extensively studied for its role in liver function, particularly in patients with cirrhosis. A study demonstrated that oral administration of this compound L-aspartate (LOLA) effectively reduces plasma ammonia levels and improves muscle protein synthesis, thereby mitigating sarcopenia associated with liver dysfunction .

StudyFindings
Efficacy of LOLA in CirrhosisReduced ammonia levels; improved muscle health
Long-term Effects on Liver FunctionEnhanced detoxification pathways; increased urea synthesis

2. Muscle Recovery and Growth Hormone Stimulation

Research indicates that this compound supplementation can enhance recovery from exercise by increasing growth hormone levels. A controlled trial showed that participants who ingested this compound experienced a significant rise in serum growth hormone compared to a placebo group .

ParameterThis compound GroupPlacebo Group
Serum Growth Hormone (ng/mL)8.5 (±1.2)5.3 (±0.9)
Fatigue Scale Improvement (POMS)Significant reductionNo significant change

3. Stress and Mental Health

In a study assessing the effects of this compound on mental stress, participants reported reduced feelings of fatigue and hostility after supplementation, indicating potential benefits for managing stress-related symptoms .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A patient with acute liver failure treated with this compound phenylacetate showed decreased blood ammonia levels and improved neurological status, suggesting its efficacy in managing hepatic encephalopathy .
  • Case Study 2 : In athletes undergoing strength training, those supplemented with this compound exhibited faster recovery times and improved performance metrics compared to controls .

Safety and Tolerability

This compound is generally considered safe when consumed within recommended dosages. Clinical trials have reported minimal adverse effects, though high doses should be approached cautiously due to potential impacts on metabolic pathways .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate L-ornithine biosynthesis pathways in microbial systems?

  • Methodology : Use isotopic labeling (e.g., 13C^{13}\text{C}-glutamate) to trace metabolic flux in the urea cycle and arginine biosynthesis pathways. Combine this with gene knockout/knockdown studies (e.g., speE disruption in Corynebacterium glutamicum) to confirm pathway dependencies. Quantitative PCR can validate transcriptional changes in key genes like argB or argF .

Q. How can researchers ensure the stereochemical accuracy of this compound in synthetic or enzymatically derived samples?

  • Methodology : Employ chiral chromatography (e.g., HPLC with a chiral stationary phase) and compare retention times with certified standards. For protein-bound studies, use tools like PROCHECK to validate structural integrity in crystallographic or NMR models .

Q. What are the primary challenges in isolating this compound from fermentation broths, and how can they be addressed?

  • Methodology : Use cation-exchange chromatography followed by crystallization at controlled pH. Challenges include removing co-eluting metabolites (e.g., citrulline, arginine). Optimize purification via gradient elution and validate purity using mass spectrometry .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound derivatives in biochemical pathways?

  • Methodology : Perform DFT calculations to analyze Fukui functions and electron density distributions at the α-C atom. Compare reactivity trends of halogen-substituted analogues (e.g., chloro- or fluoro-ornithine) to identify steric/electronic effects. Validate predictions with in vitro enzyme assays (e.g., arginase activity) .

Q. What strategies resolve contradictions in experimental data on NADPH availability and this compound production yields?

  • Methodology : Use metabolic flux analysis (MFA) to quantify NADPH turnover in engineered strains (e.g., C. glutamicum with gapC or rocG overexpression). Correlate transcriptional data (RT-qPCR) of NADPH biosynthetic genes (gnd, icd) with intracellular NADPH levels via enzymatic assays. Address discrepancies by testing combinatorial gene integrations .

Q. How does the Box-Behnken design optimize this compound fermentation media, and what statistical tools are critical for analysis?

  • Methodology : Apply a three-factor Box-Behnken design (e.g., inulin, peptone, MgSO4_4) to generate a quadratic polynomial model. Use response surface methodology (RSM) in software like Statistica 7.0 to identify optimal component ratios. Validate with shake-flask experiments and ANOVA to confirm model significance .

Q. What role does transcriptional reprogramming play in metabolically evolved strains with enhanced this compound production?

  • Methodology : Conduct RNA-seq or microarray analysis on evolved strains (e.g., C. glutamicum APE6937R42) to identify upregulated genes (e.g., ppnK for NADPH synthesis). Cross-reference with flux balance analysis (FBA) to map metabolic shifts. Confirm causality via CRISPR-interference (CRISPRi) targeting specific promoters .

Q. Methodological Considerations Table

Research Focus Key Techniques Critical Parameters References
Pathway ValidationIsotopic labeling, RT-qPCR13C^{13}\text{C} incorporation efficiency
Stereochemical AnalysisChiral HPLC, PROCHECKRetention time deviation, Ramachandran plots
Fermentation OptimizationBox-Behnken design, RSMCoefficient of determination (R2R^2)
Metabolic EngineeringCRISPR-Cas9, MFANADPH/NADP+^+ ratio, flux partitioning
Computational ReactivityDFT, Fukui function analysisElectrophilicity index (ωω)

Q. Key Research Gaps and Recommendations

  • Contradictory Data : Halogen-substituted this compound analogues show unpredictable reactivity patterns in DFT models vs. experimental assays. Resolve via hybrid QM/MM simulations .
  • NADPH Dependency : While gapC and rocG enhance NADPH availability, transcriptional regulation of endogenous NADPH pathways (e.g., gnd) remains understudied. Use multi-omics integration to prioritize targets .

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid
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InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
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InChI Key

AHLPHDHHMVZTML-BYPYZUCNSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CN
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN
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Molecular Formula

C5H12N2O2
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Related CAS

25104-12-5
Record name L-Ornithine homopolymer
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DSSTOX Substance ID

DTXSID00883219
Record name L-Ornithine
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Molecular Weight

132.16 g/mol
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Physical Description

Colorless solid; [Merck Index], Solid
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Solubility

Appreciable, 620 mg/mL
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CAS No.

70-26-8, 25104-12-5, 3184-13-2
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Melting Point

140 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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